Trimethylolpropane diallyl ether

Catalog No.
S661809
CAS No.
682-09-7
M.F
C12H22O3
M. Wt
214.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Trimethylolpropane diallyl ether

CAS Number

682-09-7

Product Name

Trimethylolpropane diallyl ether

IUPAC Name

2,2-bis(prop-2-enoxymethyl)butan-1-ol

Molecular Formula

C12H22O3

Molecular Weight

214.3 g/mol

InChI

InChI=1S/C12H22O3/c1-4-7-14-10-12(6-3,9-13)11-15-8-5-2/h4-5,13H,1-2,6-11H2,3H3

InChI Key

BDKDHWOPFRTWPP-UHFFFAOYSA-N

SMILES

CCC(CO)(COCC=C)COCC=C

Canonical SMILES

CCC(CO)(COCC=C)COCC=C

Synthesis of IPDI-Based Tetracene Monomers for Polymer Dispersed Liquid Crystals

Trimethylolpropane diallyl ether (TMPAE) plays a role in the synthesis of isophorone diisocyanate (IPDI) based tetracene monomers. These monomers are subsequently used in the formation of polymer dispersed liquid crystals (PDLCs) []. IPDI is a crucial building block for various polymers, and its incorporation into tetracene structures allows for the creation of functional materials with unique properties. PDLCs are a class of materials that combine the properties of both polymers and liquid crystals. They exhibit light-scattering abilities, making them valuable in applications like switchable windows and displays [].

The specific role of TMPAE in this process involves reacting it with IPDI under specific conditions to form a tetracene intermediate. This intermediate can then be further processed to obtain the desired PDLC material.

Synthesis of Allyl Ether Based Dendrimers

Another area of scientific research utilizing TMPAE involves the synthesis of allyl ether based dendrimers. Dendrimers are a class of highly branched, tree-like molecules with well-defined structures. They possess unique properties like size, shape, and functionality, making them attractive for various applications [].

Trimethylolpropane diallyl ether is a chemical compound with the molecular formula C12H22O3\text{C}_{12}\text{H}_{22}\text{O}_3 and a molecular weight of 214.30 g/mol. It is classified as an allyl ether, characterized by the presence of both allyl groups and hydroxyl groups in its structure. The compound is primarily utilized in the formulation of unsaturated polyesters, particularly for applications in direct gloss coatings, which are known for their durability and aesthetic appeal .

  • Flammability: Allyl groups can be flammable, suggesting TMPDE might also be flammable.
  • Skin Irritation: Allyl compounds can be skin irritants []. TMPDE may also possess similar irritant properties.
Typical of allyl ethers. Notably, it can undergo:

  • Polymerization: The diallyl ether can polymerize under heat or in the presence of catalysts, forming cross-linked networks that enhance material properties.
  • Esterification: It can react with acids to form esters, which may alter its physical properties and reactivity.
  • Nucleophilic Substitution: The allylic position can be attacked by nucleophiles, leading to the formation of new compounds.

These reactions make trimethylolpropane diallyl ether a versatile intermediate in organic synthesis and materials science.

Trimethylolpropane diallyl ether can be synthesized through several methods:

  • Williamson Ether Synthesis: This method involves the reaction of trimethylolpropane with allyl bromide or allyl chloride in the presence of a strong base (e.g., sodium hydride). This process effectively forms the ether linkage while releasing halide ions.
  • Direct Allylation: Another approach involves direct allylation of trimethylolpropane using appropriate reagents under controlled conditions to ensure selectivity and yield.

These synthesis routes allow for variations in purity and yield depending on the reaction conditions employed.

The primary applications of trimethylolpropane diallyl ether include:

  • Coatings: It is extensively used in unsaturated polyester resins for direct gloss coatings, providing enhanced gloss and durability.
  • Adhesives: The compound serves as a reactive diluent in adhesive formulations, improving adhesion properties.
  • Composite Materials: It is incorporated into composite materials to enhance mechanical properties through cross-linking during curing processes.

Interaction studies involving trimethylolpropane diallyl ether focus on its reactivity with various agents. For instance:

  • Reactivity with Nucleophiles: Its ability to undergo nucleophilic substitution makes it an interesting candidate for further functionalization.
  • Compatibility with Other Resins: Studies have shown that it can be blended with other resin systems without significant phase separation, indicating good compatibility.

These interactions are crucial for developing new materials with tailored properties.

Several compounds share similarities with trimethylolpropane diallyl ether due to their structural features or applications. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaKey Features
TrimethylolpropaneC9H20O3Lacks allyl groups; used as a polyol in resins.
Diallyl phthalateC12H14O4Used as a plasticizer; more rigid structure.
Glycidyl methacrylateC7H10O3Contains epoxy groups; used in coatings and adhesives.
Bisphenol A diglycidyl etherC21H22O4Epoxy resin precursor; used in high-performance applications.

Trimethylolpropane diallyl ether is unique due to its dual functionality as both an allylic compound and an ether, allowing it to serve specific roles in polymer chemistry that others cannot fulfill as effectively.

Physical Description

Liquid; PelletsLargeCrystals

XLogP3

1.5

UNII

Q58WDK0444

GHS Hazard Statements

Aggregated GHS information provided by 557 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 65 of 557 companies. For more detailed information, please visit ECHA C&L website;
Of the 4 notification(s) provided by 492 of 557 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (99.8%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

682-09-7

Wikipedia

Trimethylolpropane diallyl ether

Use Classification

EPA Safer Chemical Functional Use Classes -> Solvents
Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern

General Manufacturing Information

Adhesive manufacturing
All other basic organic chemical manufacturing
Paint and coating manufacturing
Petroleum lubricating oil and grease manufacturing
Plastic material and resin manufacturing
Plastics product manufacturing
Rubber product manufacturing
1-Butanol, 2,2-bis[(2-propen-1-yloxy)methyl]-: ACTIVE

Dates

Modify: 2023-08-15
Gupta et al. A versatile approach to high-throughput microarrays using thiol-ene chemistry. Nature Chemistry, doi: 10.1038/nchem.478, published online 20 December 2009 http://www.nature.com/nchem

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